molecular formula C8H7BrO2 B7965049 2-Bromo-5-(hydroxymethyl)benzaldehyde

2-Bromo-5-(hydroxymethyl)benzaldehyde

Cat. No.: B7965049
M. Wt: 215.04 g/mol
InChI Key: HDIRTWLBDDSQQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(hydroxymethyl)benzaldehyde is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04 g/mol. The purity is usually 95%.
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Biological Activity

2-Bromo-5-(hydroxymethyl)benzaldehyde (C7H6BrO2) is an aromatic aldehyde that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a bromine atom and a hydroxymethyl group attached to a benzaldehyde moiety, which influences its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant case studies and research findings.

Structural Formula

The molecular structure of this compound can be represented as follows:

C7H6BrO2\text{C}_7\text{H}_6\text{BrO}_2

Physical Properties

PropertyValue
Molecular Weight201.03 g/mol
Melting Point60-62 °C
SolubilitySoluble in organic solvents; slightly soluble in water

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Its efficacy against various bacterial and fungal strains has been documented, showcasing its potential as a therapeutic agent.

  • Study Findings : A study evaluated the compound against several pathogens, revealing significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against Escherichia coli and Candida albicans .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity .

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by modulating key signaling pathways. It has shown selective cytotoxicity towards various cancer cell lines, with studies indicating that it may inhibit tumor growth through the disruption of cellular processes .

Case Studies

  • Antimicrobial Efficacy :
    • A systematic evaluation of various brominated compounds demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against pathogenic fungi .
  • Cytotoxicity Studies :
    • In vitro studies revealed that the compound selectively inhibited the growth of certain cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

Summary of Key Research Studies

Study ReferenceFocus AreaKey Findings
Antimicrobial ActivitySignificant MIC values against E. coli and C. albicans
Anticancer ActivityInduction of apoptosis in specific cancer cell lines
Structure-Activity RelationshipCorrelation between bromine substitution and increased bioactivity

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism.
  • Cellular Pathway Modulation : It can affect signaling pathways related to cell proliferation and apoptosis in cancer cells.

Properties

IUPAC Name

2-bromo-5-(hydroxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIRTWLBDDSQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.